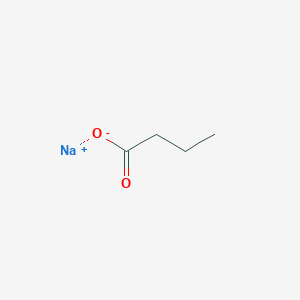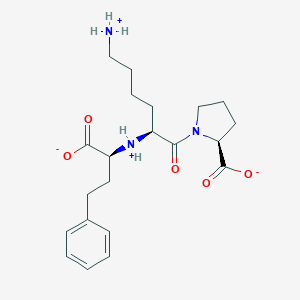
Raloxifene hydrochloride
Übersicht
Beschreibung
Raloxifene hydrochloride is an estrogen agonist/antagonist, commonly referred to as a selective estrogen receptor modulator (SERM) that belongs to the benzothiophene class of compounds . It is used to help prevent and treat thinning of the bones (osteoporosis) only in postmenopausal women . It works like an estrogen to stop the bone loss that can develop in women after menopause .
Synthesis Analysis
The synthesis of raloxifene, [6-Hydroxy-2- (4-hydroxyphenyl)-1-benzothiophen-3-yl] {4- [2- (piperidin-1-yl)eth-oxy] phenyl}methanone hydrochloride, an estrogen agonist/antagonist commonly considered as a SERM, has been discussed considering the evolving trends of switching the usage of hazardous to less hazardous reagents .Molecular Structure Analysis
The molecular structure of Raloxifene hydrochloride is complex. It is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors .Chemical Reactions Analysis
The chemical reactions of Raloxifene hydrochloride are complex and involve interactions with various other compounds. For example, DSC curves suggested drug-excipient interaction among some compounds .Physical And Chemical Properties Analysis
Raloxifene hydrochloride has specific physical and chemical properties that make it suitable for its intended use. For example, solubility studies revealed that RLX has higher solubility in castor oil and in its derivative, polyethoxylated castor oil .Wissenschaftliche Forschungsanwendungen
Management of Breast Cancer
Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator that has been approved for the management of breast cancer . It is known to exhibit poor (~2%) and inconsistent oral bioavailability in humans, primarily due to its low aqueous solubility, extensive first-pass metabolism, P-gp efflux, and presystemic glucuronide conjugation .
Enhanced Biopharmaceutical Performance
Research work entails the systematic development and evaluation of Solid Lipid Nanoparticles (SLNs) of Raloxifene for its enhanced biopharmaceutical performance against breast cancer . The optimized SLN formulations exhibited a mean particle size of 109.7 nm, PDI 0.289 with a zeta potential of -13.7 mV .
Transdermal Administration
Transdermal administration of Raloxifene-loaded nanostructured lipid carriers (NLCs) has been proposed to circumvent its low oral bioavailability (2%) . Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation .
Prevention and Treatment of Osteoporosis
Raloxifene is an alternative to traditional hormone replacement therapy for the prevention and treatment of osteoporosis in selected postmenopausal women . More study is needed to verify possible benefits related to heart disease and breast cancer .
Treatment for Brain Injuries and Neurodegeneration
Raloxifene appears efficacious in the treatment of various types of brain injuries and neurodegeneration . The more than two decades of raloxifene research covers a wide spectrum of parameters—from molecular biological mechanism to clinical trials—which are most relevant for gaining insight into the mechanisms associated with neurodegeneration as part of the chronic processes of brain damage due to injury and disease .
Wirkmechanismus
Target of Action
Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including bone health, lipid metabolism, and blood coagulation .
Mode of Action
Raloxifene hydrochloride acts as both an estrogen agonist and antagonist via differential effects on tissue-specific estrogen receptors . It exhibits anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Raloxifene binds to the estrogen receptor, influencing gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE) .
Biochemical Pathways
Raloxifene hydrochloride affects several biochemical pathways. It mimics the action of endogenous estrogen in bone tissues, leading to the preservation of bone mineral density . In breast and uterine tissues, raloxifene exhibits anti-estrogenic effects, reducing the risk of invasive breast cancer in high-risk postmenopausal women . It also influences lipid metabolism and blood coagulation .
Pharmacokinetics
Raloxifene hydrochloride is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism involving glucuronide conjugation, the absolute oral bioavailability of raloxifene is about 2% . The mean peak plasma concentrations (Cmax) and the area under the curve (AUC) values indicate the extent of absorption and distribution of the drug in the body .
Result of Action
The main effects of raloxifene hydrochloride are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . There was an increased risk of venous thromboembolism during clinical trials of postmenopausal women receiving raloxifene .
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVVCILCIUCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84449-90-1 (Parent) | |
| Record name | Raloxifene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034181 | |
| Record name | Raloxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene hydrochloride | |
CAS RN |
82640-04-8 | |
| Record name | Raloxifene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Raloxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RALOXIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















